

# Technical Guide: Spectroscopic Characterization of 4-Chloro-N-methylpyridine-3-sulfonamide

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## Compound of Interest

Compound Name: 4-Chloro-N-methylpyridine-3-sulfonamide

Cat. No.: B13313894

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## Compound Profile & Significance

- IUPAC Name: **4-Chloro-N-methylpyridine-3-sulfonamide**
- CAS Number: 56397-15-0[1]
- Molecular Formula: C<sub>6</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>2</sub>S
- Molecular Weight: 206.65 g/mol
- Role: Electrophilic scaffold for S<sub>N</sub>Ar reactions (displacement of C4-Cl) in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and diuretics.

## Structural Analysis

The molecule features a highly electron-deficient pyridine ring due to the combined withdrawing effects of the nitrogen atom, the sulfonyl group at C3, and the chlorine atom at C4. This electronic environment significantly influences the chemical shifts in NMR and the fragmentation stability in MS.

# Nuclear Magnetic Resonance (NMR)

## Spectroscopy[2][3]

### Sample Preparation Protocol

- Solvent: DMSO-d<sub>6</sub> is the preferred solvent. Chloroform-d (CDCl<sub>3</sub>) may cause peak broadening of the sulfonamide NH due to H-bonding or exchange rates.
- Concentration: 10–15 mg in 0.6 mL solvent for <sup>1</sup>H NMR; 30–50 mg for <sup>13</sup>C NMR.
- Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

### <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

The spectrum is characterized by three distinct aromatic signals and the N-methyl/NH coupling.

Position	Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment Logic
H-2	9.05 – 9.15	Singlet (s)	1H	-	Most deshielded; ortho to both N and electron-withdrawing SO <sub>2</sub> group.
H-6	8.75 – 8.85	Doublet (d)	1H	J $\approx$ 5.2	Ortho to N; typical $\alpha$ -proton shift in pyridines.
NH	7.80 – 8.10	Broad (q)	1H	J $\approx$ 5.0	Sulfonamide NH; couples to methyl; broadens with moisture.
H-5	7.70 – 7.80	Doublet (d)	1H	J $\approx$ 5.2	Least deshielded aromatic; $\beta$ -position to N, ortho to Cl.
CH <sub>3</sub>	2.55 – 2.65	Doublet (d)	3H	J $\approx$ 5.0	Methyl group coupled to NH. Collapses to singlet on D <sub>2</sub> O shake.

“

Note on H-2: In some high-resolution spectra, H-2 may appear as a fine doublet due to long-range coupling ( $J < 1.5$  Hz) with H-6.

### <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)

Carbon	Shift (δ, ppm)	Environment
C-2	152.0 – 154.0	Aromatic CH (Ortho to N, Ortho to SO <sub>2</sub> )
C-6	150.5 – 152.5	Aromatic CH (Ortho to N)
C-4	140.0 – 142.0	Quaternary C-Cl (Ipso)
C-3	134.0 – 136.0	Quaternary C-SO <sub>2</sub> (Ipso)
C-5	124.0 – 126.0	Aromatic CH (Meta to N)
N-CH <sub>3</sub>	29.0 – 30.5	Aliphatic Methyl

## Mass Spectrometry (MS)[3]

### Ionization & Isotope Pattern

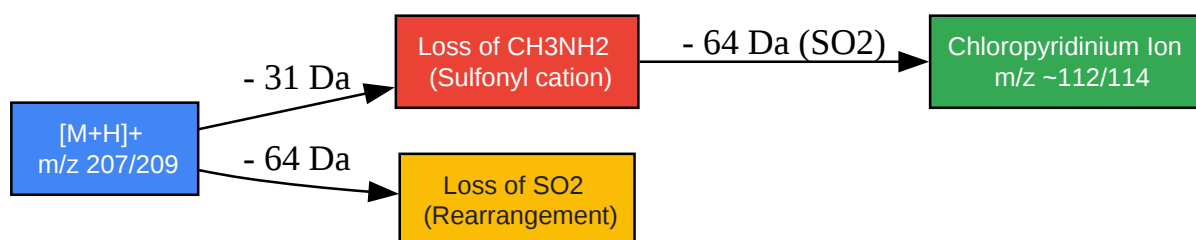
- Method: ESI (Electrospray Ionization) or APCI, Positive Mode (+ve).
- Molecular Ion: [M+H]<sup>+</sup>
- Isotope Signature: The presence of one Chlorine atom creates a distinct 3:1 ratio between the M and M+2 peaks.

### Fragmentation Pathway

The fragmentation typically involves the loss of the sulfonamide moiety or the extrusion of SO<sub>2</sub>.

m/z Value	Ion Identity	Description
207.0	[M+H] <sup>+</sup> ( <sup>35</sup> Cl)	Base peak (Parent ion).
209.0	[M+H] <sup>+</sup> ( <sup>37</sup> Cl)	Isotope peak (~33% intensity of base).
128.0	[M - SO <sub>2</sub> NHMe] <sup>+</sup>	Loss of the entire sulfonamide side chain (Chloropyridinium ion).
171.0	[M - HCl] <sup>+</sup>	Cyclization or loss of HCl (rare in soft ionization).

## MS Fragmentation Workflow (Graphviz)



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Figure 1: Proposed fragmentation pathway for **4-Chloro-N-methylpyridine-3-sulfonamide** under ESI-MS conditions.

## Infrared Spectroscopy (FT-IR)

### Experimental Setup

- Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.
- Key Diagnostic Regions: 3400–3100 cm<sup>-1</sup> (NH) and 1400–1100 cm<sup>-1</sup> (Sulfonyl).

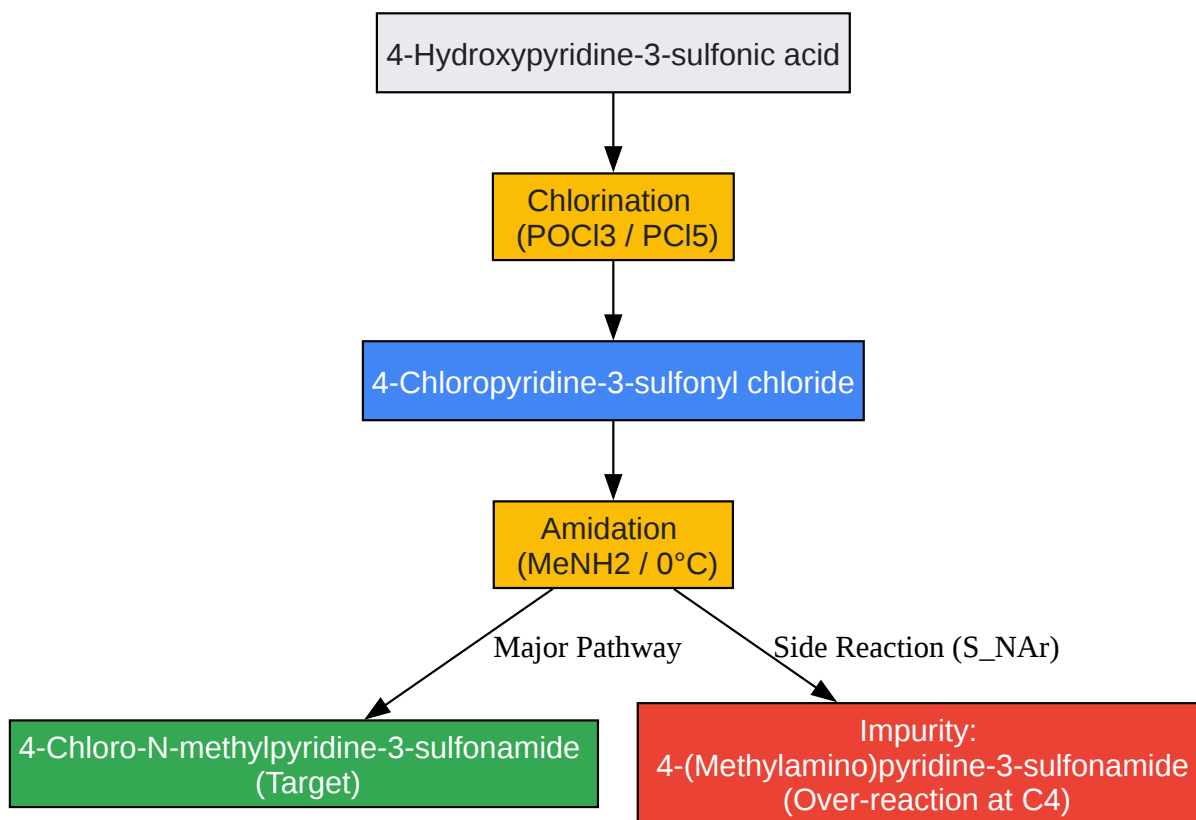
### Peak Assignment Table

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Diagnostic Value
3280 – 3320	v(N-H) Stretch	Medium	Indicates secondary sulfonamide.
3050 – 3100	v(C-H) Aromatic	Weak	Pyridine ring protons.
1330 – 1350	v(S=O) Asymmetric	Strong	Characteristic Sulfonamide band I.
1160 – 1180	v(S=O) Symmetric	Strong	Characteristic Sulfonamide band II.
1560 – 1580	v(C=N) / v(C=C)	Medium	Pyridine ring skeletal vibrations.
740 – 760	v(C-Cl)	Medium/Strong	Aryl chloride stretch.

## Synthesis & Impurity Profiling[4][5][6]

Understanding the synthesis is crucial for identifying impurities in the spectra. The standard route involves the reaction of 4-chloropyridine-3-sulfonyl chloride with methylamine.

## Synthetic Workflow (Graphviz)



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Figure 2: Synthetic route and potential impurity formation via S<sub>N</sub>Ar side reaction.

## Common Impurities[2]

- 4-(Methylamino)pyridine-3-sulfonamide:
  - Cause: Excess methylamine displaces the Chlorine at C4 (S<sub>N</sub>Ar).
  - NMR Detection: Disappearance of C4-Cl signal; appearance of a second N-Me signal and an NH proton attached to the ring.
  - MS Detection: [M+H]<sup>+</sup> = 202 (Loss of Cl pattern).
- Hydrolysis Product (Sulfonic Acid):

- Cause: Moisture during the sulfonyl chloride step.
- NMR Detection: Broad OH peak >10 ppm; shift in aromatic protons due to pH change.

## References

- National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 4-Chloropyridine-3-sulfonamide (Parent Structure Analysis). Retrieved from [[Link](#)]
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- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development, 20(3), 661-667. (Reference for solvent residuals in DMSO-d6).

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## Sources

- [1. 33263-43-3|4-Chloropyridine-3-sulfonamide|BLD Pharm \[bldpharm.com\]](#)
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